molecular formula C20H20F3N3O2 B2384840 (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2109410-48-0

(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No. B2384840
M. Wt: 391.394
InChI Key: XIZAZHFFMDUPMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a useful research compound. Its molecular formula is C20H20F3N3O2 and its molecular weight is 391.394. The purity is usually 95%.
BenchChem offers high-quality (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves the following steps: protection of the amine group, formation of the bicyclic ring system, introduction of the pyridin-4-yloxy and trifluoromethylphenyl groups, and deprotection of the amine group.

Starting Materials
8-azabicyclo[3.2.1]octan-3-one, 4-pyridinol, 2-(trifluoromethyl)aniline, N,N-dimethylformamide, diethyl ether, sodium hydride, acetic anhydride, trifluoroacetic acid, triethylamine, hydrochloric acid, sodium bicarbonate, sodium chloride, magnesium sulfate, ethyl acetate

Reaction
Protection of the amine group with acetic anhydride and triethylamine, Formation of the bicyclic ring system by reaction of 8-azabicyclo[3.2.1]octan-3-one with sodium hydride and 4-pyridinol in N,N-dimethylformamide, Introduction of the pyridin-4-yloxy group by reaction of the bicyclic ring system with 4-pyridinol and trifluoroacetic acid, Introduction of the trifluoromethylphenyl group by reaction of 2-(trifluoromethyl)aniline with the bicyclic ring system in the presence of hydrochloric acid and sodium bicarbonate, Deprotection of the amine group by treatment with hydrochloric acid and sodium bicarbonate, Purification of the product by extraction with ethyl acetate, washing with sodium bicarbonate and sodium chloride, and drying with magnesium sulfate

properties

IUPAC Name

3-pyridin-4-yloxy-N-[2-(trifluoromethyl)phenyl]-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O2/c21-20(22,23)17-3-1-2-4-18(17)25-19(27)26-13-5-6-14(26)12-16(11-13)28-15-7-9-24-10-8-15/h1-4,7-10,13-14,16H,5-6,11-12H2,(H,25,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIZAZHFFMDUPMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3C(F)(F)F)OC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,5S)-3-(pyridin-4-yloxy)-N-(2-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

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